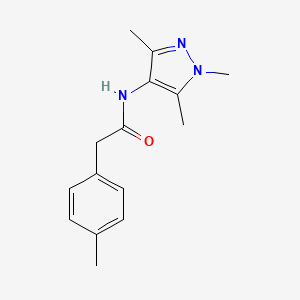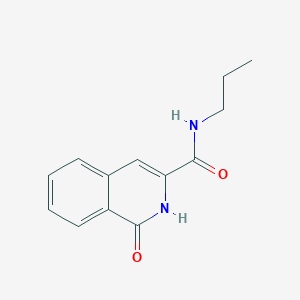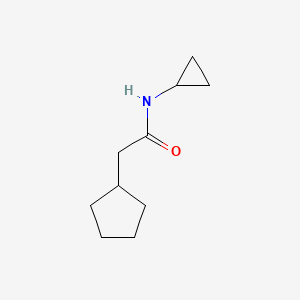
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as PAK1 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the PAK1 enzyme, which is involved in regulating various cellular processes, including cell proliferation, migration, and survival.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves the inhibition of the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine kinase that is involved in regulating various cellular processes, including cell proliferation, migration, and survival. By inhibiting 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can disrupt these processes, leading to decreased cell growth and increased cell death.
Biochemical and physiological effects:
Studies have shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme. This allows researchers to study the effects of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition in a controlled manner. However, one of the limitations is that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not the only target of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, and it may have off-target effects that need to be considered in experimental design.
Future Directions
There are several future directions for the study of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. One area of research is the development of more potent and selective 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibitors. Another area is the exploration of combination therapy with chemotherapy drugs to enhance efficacy. Additionally, further studies are needed to understand the potential side effects and toxicity of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in vivo. Finally, the potential use of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in the treatment of inflammatory diseases such as rheumatoid arthritis should be investigated.
Synthesis Methods
The synthesis of 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps. One of the most common methods involves the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This intermediate is then reacted with methyl isocyanate to yield the final product, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide enzyme, which is overexpressed in many types of cancer. Studies have also shown that 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide inhibition can enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. In addition, 4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAUMRIVOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)


![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)





![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)


![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)